- Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides, Chemistry Letters, 2004, 33(5), 506-507
Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)
Il composto (3aR,6aR)-6-[(benzilossi)metil]-2,2-dimetil-2H,3aH,4H,6aH-ciclopenta[d][1,3]diossol-4-one è un derivato ciclopentanico funzionalizzato con un gruppo 1,3-diossolano e un sostituente benzilossimetilico. La sua struttura stereochimica definita (3aR,6aR) garantisce elevata purezza ottica, rendendolo un intermedio prezioso nella sintesi di molecole chirali complesse. Il gruppo dioxolano protegto offre stabilità alle condizioni acide e basiche moderate, mentre la chetone in posizione 4 permette ulteriori modifiche selettive. La presenza del benzile conferisce solubilità in solventi organici polari, facilitando le reazioni di glicosilazione. Questo composto trova applicazione nella produzione di farmaci stereospecifici e nella sintesi di nucleosidi modificati, grazie alla sua capacità di preservare la chiralità durante trasformazioni multistep.
89291-75-8 structure
Product Name:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
Numero CAS:89291-75-8
MF:C16H18O4
MW:274.311725139618
MDL:MFCD18207158
CID:835542
PubChem ID:11000250
Update Time:2025-11-02
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
- (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- SB17781
- 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
- (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
- (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
- 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
- 117307-62-7
- CS-13148
- rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- 89291-75-8
- AKOS027338313
- P12224
- D72342
- SCHEMBL13702037
- CS-M0400
-
- MDL: MFCD18207158
- Inchi: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
- Chiave InChI: IMMAKCSFQZGDHG-CABCVRRESA-N
- Sorrisi: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 274.12050905g/mol
- Massa monoisotopica: 274.12050905g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 407
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.8
- XLogP3: 1.1
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99040-1g |
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 98% | 1g |
¥35752.0 | 2021-09-10 | |
| Chemenu | CM528126-1g |
(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 1g |
$4146 | 2023-02-17 | |
| eNovation Chemicals LLC | D767155-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 100mg |
$800 | 2024-06-06 | |
| eNovation Chemicals LLC | D767155-250mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 250mg |
$1330 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-100MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 100MG |
¥ 5,603.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-250MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 250MG |
¥ 8,962.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-500MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 500MG |
¥ 14,942.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-1G |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 1g |
¥ 22,407.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-5G |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 5g |
¥ 67,221.00 | 2023-04-13 | |
| Aaron | AR00GUL2-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 95% | 100mg |
$714.00 | 2025-02-10 |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Dichloromethane ; 24 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; rt
Riferimento
- Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides, Nucleosides, 2005, 24(5-7), 611-613
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity, Journal of Organic Chemistry, 2004, 69(7), 2634-2636
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
Riferimento
- Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines, Nucleosides, 2007, 26(6-7), 713-716
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Riferimento
- Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative, Organic Letters, 2001, 3(4), 597-599
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: 6-Chloropurine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Riferimento
- Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1, Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
Riferimento
- Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines, Nucleic Acids Symposium Series, 2005, (49), 107-108
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ; -78 °C
Riferimento
- Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides, Tetrahedron: Asymmetry, 2005, 16(2), 425-431
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials
- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
- (1aR,1bS,4aS,5R,5aR)-Tetrahydro-3,3-dimethyl-1a-[(phenylmethoxy)methyl]-5H-oxireno[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol
- (3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- vinylmagnesium bromide solution
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-
- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one
- 114948-34-4
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one) Prodotti correlati
- 35302-50-2( )
- 112722-04-0(Hexadecanoic acid,[(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,5,5a,6,8a,9,10,10a-decahydro-5,5a-dihydroxy-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-4aH-2,8b-epoxyxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-4a-yl]methylester)
- 136759-95-0(2-Hepten-4-one, 7-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-methoxy-7-(phenylmethoxy)-, 4R-4R*(5R*,7S*)-)
- 88559-56-2((3aR,6aR)-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)
- 78907-91-2(2-Cyclopenten-1-one, 2-(1,3-dioxan-2-yl)-4-(phenylmethoxy)-, (R)-)
- 89291-76-9((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol)
- 101910-67-2(Dodecanoic acid, (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-yl ester)
- 645393-92-6(2-Buten-1-one, 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-[(4-methoxyphenyl)methoxy]-2-methyl-, (2E)-)
- 649774-69-6(2,5-Cyclohexadiene-1,4-dione, 2-[2-(1,3-dioxolan-2-yl)-1-hydroxyethyl]-3-[(phenylmethoxy)methyl]-)
- 85798-11-4(2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)-)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso